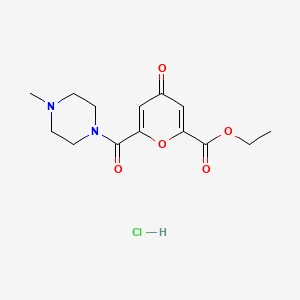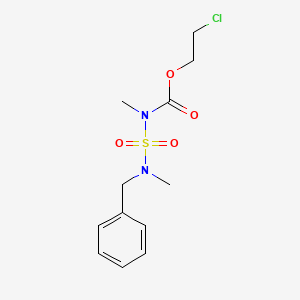![molecular formula C20H43NO5S B12771992 2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate CAS No. 65121-87-1](/img/structure/B12771992.png)
2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate is a compound that combines the properties of both 2-(diethylamino)ethanol and [(E)-tetradec-1-enyl] hydrogen sulfate. 2-(Diethylamino)ethanol is a tertiary alkanolamine known for its high chemical stability and resistance to degradation . [(E)-tetradec-1-enyl] hydrogen sulfate is a sulfate ester of a long-chain alkene, which can be used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethanol typically involves the reaction of diethylamine with ethylene oxide under controlled conditions . The reaction is as follows:
(C2H5)2NH+C2H4O→(C2H5)2NCH2CH2OH
For the preparation of [(E)-tetradec-1-enyl] hydrogen sulfate, the starting material is typically tetradec-1-ene, which undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to form the sulfate ester .
Industrial Production Methods
Industrial production of 2-(diethylamino)ethanol involves large-scale reactions in reactors with precise control over temperature and pressure to ensure high yield and purity . The production of [(E)-tetradec-1-enyl] hydrogen sulfate also involves similar large-scale processes with stringent control over reaction conditions to produce the desired sulfate ester .
化学反応の分析
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Alkyl halides or sulfonates are commonly used reagents for nucleophilic substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Quaternary ammonium salts.
科学的研究の応用
2-(Diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate has various scientific research applications:
作用機序
The mechanism of action of 2-(diethylamino)ethanol involves its ability to act as a nucleophile due to the presence of the diethylamino group. This allows it to participate in various nucleophilic substitution reactions. The [(E)-tetradec-1-enyl] hydrogen sulfate component acts as a surfactant, reducing surface tension and promoting interactions between different phases .
類似化合物との比較
Similar Compounds
N,N-Diethylethanolamine: Similar structure but lacks the sulfate ester component.
N,N-Dimethylethanolamine: Similar structure but with methyl groups instead of ethyl groups.
Triethanolamine: Contains three ethanolamine groups instead of diethylamino groups.
Uniqueness
2-(Diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate is unique due to its combination of a tertiary alkanolamine and a long-chain sulfate ester. This combination imparts both nucleophilic and surfactant properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
65121-87-1 |
|---|---|
分子式 |
C20H43NO5S |
分子量 |
409.6 g/mol |
IUPAC名 |
2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate |
InChI |
InChI=1S/C14H28O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;1-3-7(4-2)5-6-8/h13-14H,2-12H2,1H3,(H,15,16,17);8H,3-6H2,1-2H3/b14-13+; |
InChIキー |
QYKXTAYXRYUMBC-IERUDJENSA-N |
異性体SMILES |
CCCCCCCCCCCC/C=C/OS(=O)(=O)O.CCN(CC)CCO |
正規SMILES |
CCCCCCCCCCCCC=COS(=O)(=O)O.CCN(CC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)

![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)





